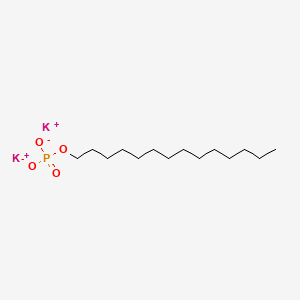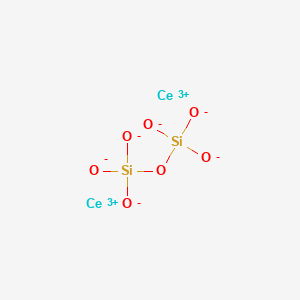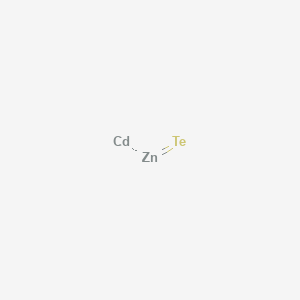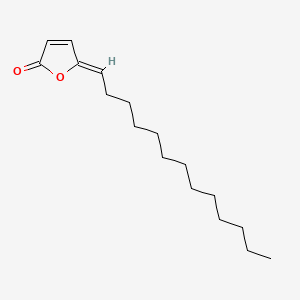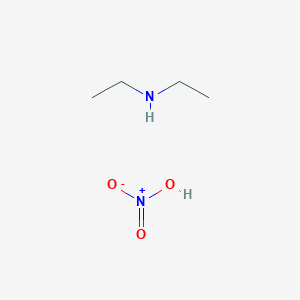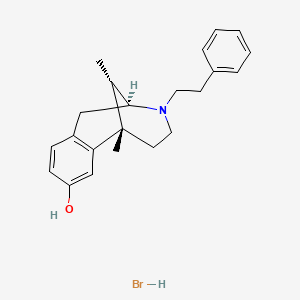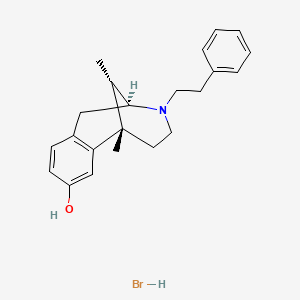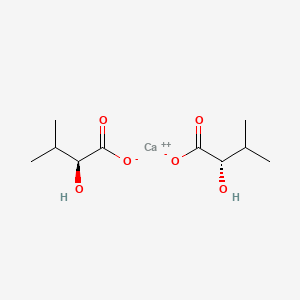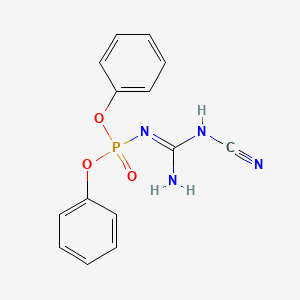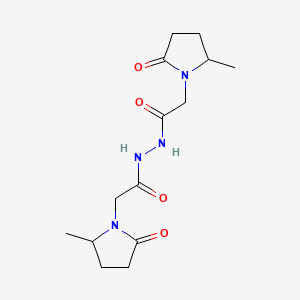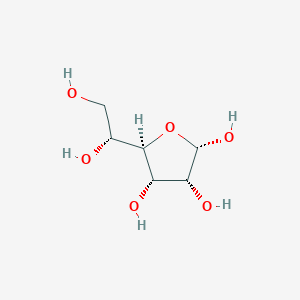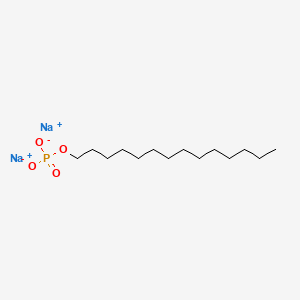
Copper(II) isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) isooctanoate is an organometallic compound where copper is coordinated with isooctanoic acid. This compound is known for its applications in various fields, including catalysis, antimicrobial activity, and as a precursor for other copper-based compounds. The presence of copper in the +2 oxidation state allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) isooctanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with isooctanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex. The general reaction can be represented as: [ \text{CuO} + 2 \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{Cu(C}8\text{H}{15}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of copper(II) sulfate and isooctanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may also involve purification steps such as recrystallization or solvent extraction to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Copper(II) isooctanoate undergoes various chemical reactions, including:
Oxidation: Copper(II) can be reduced to copper(I) or elemental copper in the presence of reducing agents.
Reduction: this compound can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Substitution: The isooctanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed:
Oxidation: Copper(I) compounds or elemental copper.
Reduction: Copper(III) or higher oxidation state compounds.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper(II) isooctanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Exhibits antimicrobial properties and is used in the development of antimicrobial coatings and materials.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Used in the production of paints, coatings, and as a stabilizer in plastics.
Mechanism of Action
Copper(II) isooctanoate can be compared with other copper(II) carboxylates such as copper(II) acetate, copper(II) stearate, and copper(II) naphthenate. While all these compounds share similar coordination chemistry, this compound is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. This uniqueness makes it suitable for specific applications where other copper(II) carboxylates may not be as effective.
Comparison with Similar Compounds
- Copper(II) acetate
- Copper(II) stearate
- Copper(II) naphthenate
- Copper(II) benzoate
Copper(II) isooctanoate stands out due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
84082-87-1 |
|---|---|
Molecular Formula |
C16H30CuO4 |
Molecular Weight |
349.95 g/mol |
IUPAC Name |
copper;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
UNJRQZGKWZTXSH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


